molecular formula C5H4N4OS B1436514 6-Hydroxy-8-mercaptopurine CAS No. 6305-94-8

6-Hydroxy-8-mercaptopurine

Cat. No. B1436514
CAS RN: 6305-94-8
M. Wt: 168.18 g/mol
InChI Key: BGSBOXCITZLNQI-UHFFFAOYSA-N
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Description

6-Hydroxy-8-mercaptopurine, also known as 8-Mercaptohypoxanthine or 8-Sulfanyl-7H-purin-6-ol, is a chemical compound with the empirical formula C5H4N4OS . It has a molecular weight of 168.18 .


Molecular Structure Analysis

The molecular structure of 6-Hydroxy-8-mercaptopurine can be represented by the SMILES string O=C1C2=C (NC (S)=N2)N=CN1 . This representation provides a shorthand way of describing the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Hydroxy-8-mercaptopurine are not detailed in the available resources, it’s known that similar compounds like mercaptopurine undergo various reactions. For instance, mercaptopurine is converted to thioinosinic acid (TIMP), which inhibits several reactions involving inosinic acid (IMP) .


Physical And Chemical Properties Analysis

6-Hydroxy-8-mercaptopurine is a solid substance . It should be stored at a temperature between 2-8°C . The compound’s molecular weight is 168.18 .

Scientific Research Applications

Metabolism and Identification

  • Metabolite Identification : 6-Mercaptopurine, used in treating acute lymphoblastic leukemia (ALL), is metabolized into various compounds including 6-methylmercapto-8-hydroxypurine, a previously unknown compound found in high concentrations during high-dose infusions (Keuzenkamp-Jansen et al., 1996).

Pharmacology and Oxidation Studies

  • Oxidation Mechanisms : 6-Mercaptopurine is thought to be oxidized to 6-thiouric acid through 6-thioxanthine or 8-oxo-6-mercaptopurine, primarily catalyzed by xanthine oxidase (XO). Aldehyde oxidase (AO) may also play a role in this oxidation process (Rashidi et al., 2007).

Analytical Techniques

  • Spectrophotometric Analysis : Methods like high-performance liquid chromatography (HPLC) are used for determining contents of 6-Mercaptopurine and its metabolites in biological samples. Multivariate calibration methods like partial least squares (PLS-1) and principle component regression (PCR) aid in simultaneous determination of these compounds (Sorouraddin et al., 2011).

Drug Metabolism in Animal Models

  • Metabolic Fate in Mice : Research into the metabolic fate of 6-mercaptopurine in mice showed it's largely excreted in urine and might be incorporated into nucleic acids. This study aimed to understand how long the drug remains in the body, its metabolic products, and tissue concentration patterns (Elion et al., 1954).

Enzymatic Reactions and Pathways

  • Enzyme-Catalyzed Hydroxylation : Studies on xanthine oxidase-catalyzed hydroxylation reactions of 6-mercaptopurine revealed different enzymatic pathways for its oxidative hydroxylation, influencing the drug's effectiveness (Tamta et al., 2007).

Impact on Leukemia Treatment

  • Anticancer Action in Leukemia : Research has focused on how 6-mercaptopurine impacts the treatment of leukemia, particularly in its interaction with various enzymes and metabolites within red blood cells, influencing drug response and treatment efficacy (Adam de Beaumais et al., 2011).

Novel Drug Delivery Systems

  • Nanomedicine Approaches : The development of CD44-targeted glutathione-sensitive hyaluronic acid-mercaptopurine prodrug linked via carbonyl vinyl sulfide demonstrates a novel nanomedicine approach for safer and enhanced treatment of acute myeloid leukemia (AML) (Qiu et al., 2017).

Nuclear Hormone Receptor Activation

  • Regulation of Nurr1 : 6-Mercaptopurine has been identified as a specific activator of the orphan nuclear receptor Nurr1. This finding indicates a potential role for Nurr1 in mediating some antiproliferative effects of 6-mercaptopurine (Ordentlich et al., 2003).

Nanoparticle Enhancement of Anticancer Action

  • Gold Nanoparticle Utilization : Gold nanoparticles bearing 6-mercaptopurine-9-beta-d-ribofuranoside have shown substantial enhancement of antiproliferative effects against leukemia cells, attributed to enhanced intracellular transport and release in lysosomes (Podsiadlo et al., 2008).

Safety And Hazards

6-Hydroxy-8-mercaptopurine is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 6-Hydroxy-8-mercaptopurine are not mentioned in the available resources, research into similar compounds like mercaptopurine continues to be of interest. For instance, there is ongoing research into the use of mercaptopurine in the treatment of cancer .

properties

IUPAC Name

8-sulfanylidene-7,9-dihydro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-4-2-3(6-1-7-4)9-5(11)8-2/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBOXCITZLNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212380
Record name SQ 21978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-8-mercaptopurine

CAS RN

6305-94-8
Record name 1,7,8,9-Tetrahydro-8-thioxo-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6305-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SQ 21978
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Thiohypoxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22713
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Record name SQ 21978
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.016
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
S Kalra, G Jena, K Tikoo… - BMC …, 2007 - bmcbiochem.biomedcentral.com
… Here, we have characterized two such unique inhibitors namely, 2-amino-6-hydroxy-8-mercaptopurine (AHMP) and 2-amino-6-purinethiol (APT) on the basis of IC50 values, residual …
Number of citations: 38 bmcbiochem.biomedcentral.com
F Bergmann, A Kalmus - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… 6-Hydroxy-8mercaptopurine (VII) reacts smoothly with phosphorus pentasulphide in pyridine,8 but 8-hydroxy-6-mercaptopuMe (VI) is resistant under the same conditions. This result led …
Number of citations: 0 pubs.rsc.org
TB Tafesse - core.ac.uk
… Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. BMC Biochemistry., 8(8), 1-11. 20. …
Number of citations: 0 core.ac.uk
GB Elion, I Goodman, W Lange… - Journal of the American …, 1959 - ACS Publications
… This method failed with 2-amino-6-hydroxy-8-mercaptopurine; however, when this was … the reaction of 2-amino-6-hydroxy-8mercaptopurine with phosphorus pentasulfide was restudied …
Number of citations: 50 pubs.acs.org
SA Lundell, AM Brown, AM Santora… - Nano Hybrids and …, 2017 - Trans Tech Publ
… In this study 2-amino-6-hydroxy-8-mercaptopurine and coumaric acid were coupled and the product obtained (AMHP-CA) was allowed to self-assemble at various pH values. The …
Number of citations: 1 www.scientific.net
CW Young, FJ Hendler, E Simmel… - Experimental Cell …, 1970 - Elsevier
… 6Mercaptopurine, 6-merca~topurine riboside, 6-thioguanine, 6-thioguanosine and %piperidino-6 hydroxy-8 mercaptopurine demonstrated slight protective ability. This require lOO-fold …
Number of citations: 8 www.sciencedirect.com
TB Tessema - Research Journal of Chemical, 2016 - isca.me
Enzymes often rely on the coupling of electrons and p and catalysis. The present theoretical study is intend and to provide a plausible route of electron transfer Density functional theory (…
Number of citations: 2 www.isca.me
M Gordon, JB Siri, JG Campbell - Science, 1951 - science.org
The figures represent several similar series started at slightly different intervals.(a) During the depletion period the following rats died: 1 each on rations III and VII; 10 on ration V; and 5 …
Number of citations: 4 www.science.org
T Boland, BD Ratner - … of the National Academy of Sciences, 1995 - National Acad Sciences
We have used self-assembled purines and pyrimidines on planar gold surfaces and on gold-coated atomic force microscope (AFM) tips to directly probe intermolecular hydrogen bonds. …
Number of citations: 320 www.pnas.org
W Ciesielski, R Zakrzewski - Chemia analityczna, 2006 - researchgate.net
… Potentiometric titration curves of 2-amino-6-hydroxy-8-mercaptopurine in 10 mol L 1 NaOH obtained using different indicator electrodes; amount of analyte: 125 mmol; titrant …
Number of citations: 31 www.researchgate.net

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